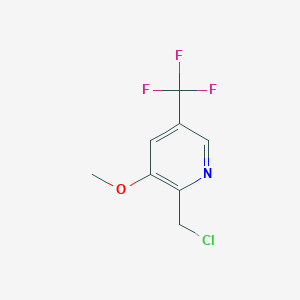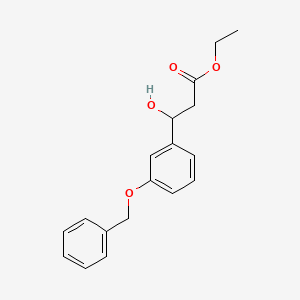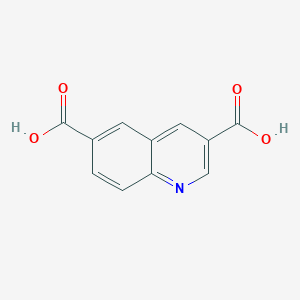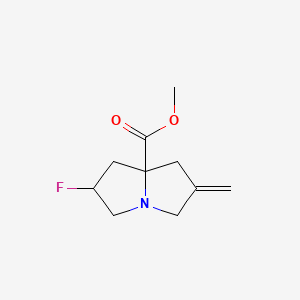
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is a chemical compound that belongs to the class of bis(pyrazolyl)benzenes. These compounds are characterized by the presence of two pyrazole rings attached to a benzene core. The isobutyl groups attached to the pyrazole rings enhance the compound’s stability and solubility in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene typically involves the reaction of 1,3-dibromobenzene with 1-isobutyl-4-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
科学的研究の応用
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates .
類似化合物との比較
Similar Compounds
1,4-Bis(4-pyrazolyl)benzene: Similar structure but with different substitution patterns.
1,3-Bis(4-pyrazolyl)benzene: Lacks the isobutyl groups, leading to different solubility and stability properties.
1,3-Bis(1-methyl-4-pyrazolyl)benzene: Similar but with methyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and its stability. This makes it a valuable compound for various applications in chemistry and industry .
特性
分子式 |
C20H26N4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1-(2-methylpropyl)-4-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]pyrazole |
InChI |
InChI=1S/C20H26N4/c1-15(2)11-23-13-19(9-21-23)17-6-5-7-18(8-17)20-10-22-24(14-20)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3 |
InChIキー |
CLPBXPYKXLEULR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)


![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)

![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)



![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
